Home > Products > Screening Compounds P10748 > STAT3 inhibitor 8q
STAT3 inhibitor 8q -

STAT3 inhibitor 8q

Catalog Number: EVT-10928679
CAS Number:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of STAT3 inhibitor 8q typically involves several steps, including the use of virtual screening techniques to identify lead compounds. In one study, a library of small molecules was screened against the SH2 domain of STAT3, leading to the identification of several promising candidates, including compound 8q. The synthesis may involve traditional organic synthesis methods such as cyclization and functional group modifications to enhance potency and selectivity .

  1. Virtual Screening: Utilization of software like DOCK4 to evaluate binding affinities.
  2. Synthesis Techniques: Common methods include cyclization reactions and modifications of existing frameworks to optimize activity.
  3. Purification: Compounds are typically purified using chromatography techniques to ensure high purity (>95%) for biological assays.
Molecular Structure Analysis

Structure and Data
The molecular structure of STAT3 inhibitor 8q reveals specific functional groups that facilitate its interaction with the SH2 domain of STAT3. The compound's design is based on known inhibitors that effectively disrupt the dimerization process essential for STAT3 activation. The crystal structure data (PDB ID: 6NJS) provides insights into how 8q interacts within the binding pocket, forming hydrogen bonds that stabilize its binding .

  • Molecular Formula: Specific formula details would depend on the exact structure of compound 8q.
  • Binding Interactions: Key interactions include hydrogen bonds with critical residues in the SH2 domain.
Chemical Reactions Analysis

Reactions and Technical Details
The chemical reactions involved in synthesizing STAT3 inhibitor 8q include:

  1. Cyclization Reactions: Often employed to form heterocycles or cyclic structures that enhance biological activity.
  2. Functional Group Modifications: Adjustments to enhance solubility or binding affinity.
  3. Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to confirm the structure and purity of synthesized compounds .
Mechanism of Action

Process and Data
The mechanism by which STAT3 inhibitor 8q exerts its effects involves blocking the phosphorylation of STAT3 at critical tyrosine residues, particularly Tyr705. This inhibition prevents STAT3 from dimerizing and translocating to the nucleus, thereby blocking its transcriptional activity on target genes involved in cell survival and proliferation.

  • Inhibition Assays: Studies have shown that compound 8q can significantly reduce pSTAT3 levels in various cancer cell lines, indicating effective inhibition .
  • Biological Impact: Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells expressing high levels of activated STAT3.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
While specific data for compound 8q may vary based on its exact structure, general properties include:

  • Solubility: Typically evaluated in various solvents to determine optimal conditions for biological assays.
  • Stability: Assessed under physiological conditions to ensure efficacy in vivo.
  • Melting Point and Boiling Point: These properties are determined during characterization but are not universally reported for all compounds.
Applications

Scientific Uses
STAT3 inhibitor 8q has potential applications in cancer therapy, particularly for tumors where STAT3 is known to be overactive. Its ability to inhibit tumor growth makes it a candidate for further development into a therapeutic agent.

Introduction to STAT3 as a Therapeutic Target in Oncology

Role of STAT3 in Oncogenesis and Tumor Microenvironment Dynamics

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor constitutively activated in >70% of human malignancies, including triple-negative breast cancer, pancreatic cancer, and head and neck squamous cell carcinoma [1] [4] [7]. Its hyperactivation drives tumorigenesis through multifaceted mechanisms:

  • Cell Proliferation/Survival: Phosphorylated STAT3 (Tyr705) translocates to the nucleus and transcriptionally upregulates oncogenes (e.g., MYC, BCL2, BCLXL, SURVIVIN), promoting unchecked cell division and apoptosis resistance [4] [7].
  • Angiogenesis: STAT3 induces vascular endothelial growth factor and hypoxia-inducible factor 1α, facilitating neovascularization to support tumor growth [4].
  • Immune Evasion: In the tumor microenvironment, STAT3 hyperactivation suppresses dendritic cell maturation, reduces major histocompatibility complex expression, and increases immunosuppressive cytokines (e.g., IL-10, TGF-β), enabling immune escape [1] [4].
  • Metastasis: STAT3 promotes epithelial-mesenchymal transition by upregulating TWIST, SNAIL, and matrix metalloproteinases, enhancing invasiveness [4] [7].
  • Cancer Stem Cell Maintenance: STAT3 sustains stemness via transcriptional regulation of OCT4, NANOG, and SOX2, contributing to chemoresistance and recurrence [4] [7].

Table 1: STAT3-Driven Oncogenic Processes and Associated Molecular Targets

Oncogenic ProcessSTAT3-Regulated GenesFunctional Impact in Cancer
Cell ProliferationCyclin D1, c-MycAccelerated G1/S phase transition
Anti-ApoptosisBcl-2, Bcl-xL, Mcl-1Evasion of intrinsic apoptosis
AngiogenesisVEGF, HIF-1α, bFGFTumor neovascularization
MetastasisTWIST, MMP2, MMP9Extracellular matrix degradation
Immune EvasionIL-10, TGF-β, PD-L1T-cell anergy and NK cell suppression

Rationale for STAT3 Inhibition in Malignant Progression

STAT3 activation occurs through canonical (Y705 phosphorylation) and non-canonical (S727 phosphorylation) pathways, both implicated in oncogenesis [2]. Key rationales for inhibition include:

  • Upstream Dysregulation: Overexpression of receptors (e.g., EGFR, IL-6R) or kinases (e.g., Janus kinase, Src) hyperactivates STAT3, while loss-of-function mutations in protein tyrosine phosphatase receptors (e.g., PTPRT, PTPRD) reduce STAT3 dephosphorylation [3] [4].
  • Mitochondrial STAT3: S727-phosphorylated STAT3 localizes to mitochondria, regulating electron transport chain activity and promoting the Warburg effect [2] [4].
  • Therapeutic Resistance: STAT3 activation compensates for blocked kinase pathways (e.g., EGFR inhibition), enabling bypass signaling in resistant tumors [6] [7].
  • Tumor Microenvironment Reprogramming: STAT3 inhibition reverses immunosuppression by downregulating PD-L1 and enhancing cytotoxic T-cell infiltration [1] [6].

Emergence of STAT3 Inhibitor 8q in Targeted Cancer Therapy

STAT3 Inhibitor 8q represents a novel class of small molecules designed to overcome limitations of earlier inhibitors (e.g., poor bioavailability, lack of specificity). Unlike indirect inhibitors targeting Janus kinase or upstream receptors, 8q directly binds the Src Homology 2 domain of STAT3, preventing dimerization and nuclear translocation [5] [6]. Its development addresses the unmet need for agents disrupting both canonical and non-canonical STAT3 signaling cascades.

Table 2: Evolution of Direct STAT3 Inhibitors

Inhibitor GenerationRepresentative AgentsKey Limitations
Peptide-basedPhosphopeptidesLow membrane permeability
First-gen small moleculesStattic, S3I-201Off-target toxicity
SH2 domain-targetedC188-9, OPB-51602Limited clinical efficacy
Next-gen compoundsSTAT3 Inhibitor 8qImproved specificity and pharmacokinetics

Properties

Product Name

STAT3 inhibitor 8q

IUPAC Name

4,9-dioxo-N-(2-piperidin-1-ylethyl)benzo[f][1]benzofuran-2-carboxamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c23-17-13-6-2-3-7-14(13)18(24)19-15(17)12-16(26-19)20(25)21-8-11-22-9-4-1-5-10-22/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,25)

InChI Key

MLNGLWWCXHUBMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.